molecular formula C15H22N2O6 B107673 Nipradilol CAS No. 81486-22-8

Nipradilol

Cat. No.: B107673
CAS No.: 81486-22-8
M. Wt: 326.34 g/mol
InChI Key: OMCPLEZZPVJJIS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Nipradilol interacts with various enzymes and proteins. It induces the expression of peroxiredoxin 2 through the activation of the Foxo3a transcription factor . This interaction plays a significant role in protecting trabecular meshwork cells from oxidative stress .

Cellular Effects

This compound has a protective effect on retinal ganglion cells (RGCs). This is mediated by S-nitrosylation of antioxidative-related Keap1 protein due to its nitric oxide (NO)-donating effect . It also promotes axon outgrowth in cat RGCs .

Molecular Mechanism

This compound exerts its effects at the molecular level through S-nitrosylation of PTEN, which results in the accumulation of phosphatidylinositol (3, 4, 5) triphosphate (PIP3) and the activation of Akt/mammalian target of rapamycin (mTOR) signaling .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound has a protective effect against oxidative stress in trabecular meshwork cells .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to promote axon outgrowth in cat retinal ganglion cells .

Metabolic Pathways

It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein .

Transport and Distribution

It is known to have a protective effect on retinal ganglion cells, suggesting it may be distributed in the retina .

Subcellular Localization

It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein, suggesting it may be localized in the nucleus where these proteins are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nipradilol can be synthesized from (3R)- or (3S)-3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran through glycidylation and amination . The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nipradilol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro compounds, amine derivatives, and substituted this compound compounds .

Scientific Research Applications

Nipradilol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Nipradilol: this compound’s uniqueness lies in its dual action as both a beta-adrenoceptor antagonist and a nitric oxide donor. This dual mechanism provides a synergistic effect, making it highly effective in treating conditions like glaucoma and cardiovascular diseases .

Properties

IUPAC Name

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCPLEZZPVJJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868615
Record name 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81486-22-8
Record name Nipradilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81486-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipradilol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIPRADILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary targets of nipradilol?

A1: this compound interacts with multiple targets within the body. It acts as a non-selective antagonist of both α- and β-adrenergic receptors, meaning it blocks the action of adrenaline and noradrenaline at these receptors [, , ]. Furthermore, this compound demonstrates nitric oxide (NO) releasing capabilities, contributing to its vasodilatory effects [, , ].

Q2: How does this compound's α-adrenergic blocking activity contribute to its effects?

A2: By blocking α1-adrenergic receptors, this compound prevents the vasoconstriction typically induced by these receptors. This results in relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation and a reduction in blood pressure [, , ].

Q3: How does this compound's nitric oxide (NO) releasing property contribute to its overall effect?

A3: The nitroxy group in this compound's structure enables it to release NO, a potent vasodilator. This NO-mediated vasodilation complements its α1-blocking activity, further contributing to its hypotensive effect and potentially improving blood flow in various tissues [, , , ].

Q4: Does this compound affect cardiac contractility?

A4: While this compound's β-blocking action could potentially decrease contractility, studies show that it can improve cardiac function in certain situations. For instance, it has been shown to attenuate left ventricular remodeling following myocardial infarction, suggesting a protective effect on cardiac function [, , ].

Q5: What is the role of this compound in modulating myocardial energy metabolism during ischemia?

A5: Studies suggest that this compound, in addition to its β-blocking effect, might improve myocardial energy metabolism during the early stages of ischemia. This could be attributed to a combined effect of reduced myocardial oxygen demand and potential preservation of mitochondrial function [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C19H24N2O6, and its molecular weight is 376.41 g/mol.

Q7: How does the nitroxy group contribute to the pharmacological activity of this compound?

A7: The nitroxy group is essential for the nitric oxide (NO) releasing activity of this compound. This NO release contributes significantly to its vasodilatory effects. Studies comparing this compound to its denitrated derivative demonstrate a loss of vasodilating activity in the absence of the nitroxy group [, ].

Q8: What is the significance of the different isomers of this compound?

A8: this compound exists as four stereoisomers due to two chiral centers in its structure. Research indicates differences in their affinities for α1-adrenoceptor subtypes. Understanding the specific activities of each isomer could be crucial for optimizing therapeutic outcomes [].

Q9: How is this compound metabolized in the body?

A9: Following administration, this compound undergoes extensive metabolism, primarily in the liver. Key metabolic pathways include reductive denitration of the nitroxy group, hydroxylation of the benzopyran ring, and oxidative degradation of the aminohydroxypropoxy side chain [].

Q10: What are the major metabolites of this compound and their pharmacological activity?

A10: Primary metabolites include denitrothis compound, 4-hydroxythis compound, 5-hydroxythis compound, and their respective glucuronide conjugates. Denitrothis compound, lacking the nitroxy group, exhibits weaker β-blocking activity compared to this compound [, ].

Q11: What are the key in vitro models used to study the pharmacological actions of this compound?

A11: Isolated tissue preparations, particularly vascular smooth muscle from various sources like the aorta, rabbit portal vein, and ciliary arteries, are commonly used to evaluate this compound's vasorelaxant properties and its effects on adrenergic receptors [, , , ].

Q12: Has this compound demonstrated neuroprotective effects in any experimental models?

A12: Research suggests potential neuroprotective effects of this compound in various models. For example, it was shown to protect cultured retinal ganglion cells from cell death induced by glutamate and axotomy, possibly through its nitric oxide donating properties [, ].

Q13: What animal models are used to study the ocular hypotensive effects of this compound?

A13: Rabbits are a common animal model for studying the ocular hypotensive effects of this compound. Studies have investigated its effects on intraocular pressure, aqueous humor dynamics, and optic nerve head circulation in these models [, , ].

Q14: What is the primary route of administration for this compound?

A14: this compound is primarily administered topically as an ophthalmic solution for the treatment of glaucoma. This route of administration allows for direct delivery to the eye, maximizing its local effects and minimizing systemic side effects [, ].

Q15: How does this compound reach the posterior segment of the eye following topical application?

A15: Evidence suggests that following topical application, this compound reaches the posterior segment of the eye primarily through diffusion from posterior periocular tissues across the sclera. This route enables this compound to exert its effects on structures like the retina and optic nerve head [].

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